An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Fluoro-5-(trifluoromethyl)benzyl bromide, a key building block in medicinal chemistry and materials science.
Core Chemical Properties
2-Fluoro-5-(trifluoromethyl)benzyl bromide is a halogenated aromatic compound valued for its utility in organic synthesis. The presence of both fluorine and a trifluoromethyl group significantly influences its reactivity and the properties of molecules synthesized from it.
Quantitative Data Summary
For ease of comparison, the key physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)benzyl bromide are summarized in the table below. It is important to note that the physical state of the compound is reported inconsistently across suppliers, with some listing it as a liquid and others as a solid. This may be due to impurities or differences in measurement conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅BrF₄ | [1] |
| Molecular Weight | 257.026 g/mol | [1] |
| Physical Form | Liquid or Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Boiling Point | Not consistently reported | |
| Melting Point | Not consistently reported | |
| Solubility | Soluble in common organic solvents | [2] |
| Sensitivity | Air sensitive | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl bromide and related structures typically involves the bromination of the corresponding benzyl alcohol. Below is a representative experimental protocol adapted from procedures for similar compounds.
Representative Synthesis of a Benzyl Bromide Derivative
This protocol outlines the synthesis of a benzyl bromide from its corresponding alcohol using phosphorus tribromide.
Materials:
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2-Fluoro-5-(trifluoromethyl)benzyl alcohol
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Phosphorus tribromide (PBr₃)
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Absolute Toluene
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Dichloromethane (CH₂Cl₂)
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Water (H₂O)
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Potassium hydrogen carbonate (KHCO₃)
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Saturated Sodium Chloride solution (brine)
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Sodium Sulfate (Na₂SO₄)
Procedure:
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A solution of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol in absolute toluene is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
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A solution of phosphorus tribromide in absolute toluene is added dropwise to the alcohol solution at a controlled temperature (e.g., 20-30°C).
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The reaction mixture is stirred at room temperature for a specified period (e.g., 2 hours) to ensure complete conversion.
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The toluene is removed under reduced pressure using a rotary evaporator.
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The residue is dissolved in dichloromethane and washed with water.
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The aqueous phase is neutralized to a pH of 8.0 with potassium hydrogen carbonate.
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The aqueous phase is extracted multiple times with dichloromethane.
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The combined organic phases are washed with water and then with a saturated sodium chloride solution.
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The organic layer is dried over anhydrous sodium sulfate.
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The solvent is evaporated under reduced pressure to yield the crude 2-Fluoro-5-(trifluoromethyl)benzyl bromide.
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Further purification can be achieved through techniques such as distillation or column chromatography.
Reactivity and Applications in Drug Discovery
The trifluoromethyl group and the fluorine atom in 2-Fluoro-5-(trifluoromethyl)benzyl bromide enhance its utility in medicinal chemistry. These groups can improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[3] This compound serves as a crucial building block for introducing these valuable moieties into larger, more complex molecules.[3]
The primary role of 2-Fluoro-5-(trifluoromethyl)benzyl bromide in drug development is as a versatile electrophile in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
While specific signaling pathways directly modulated by 2-Fluoro-5-(trifluoromethyl)benzyl bromide are not documented, its importance lies in the synthesis of molecules that do interact with such pathways. For instance, it can be used to synthesize kinase inhibitors, GPCR modulators, or other targeted therapeutics where the fluoro- and trifluoromethyl-phenyl motif is desired for optimal pharmacological properties.
Safety and Handling
2-Fluoro-5-(trifluoromethyl)benzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions.
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Hazards: It is classified as an acute toxicant (oral) and is harmful to aquatic life with long-lasting effects. It can also cause skin irritation and serious eye damage.
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Handling: Use in a well-ventilated area, wearing protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Storage: Store in a tightly closed container in a dry and well-ventilated place. It is reported to be air-sensitive.[2]
This guide provides a foundational understanding of 2-Fluoro-5-(trifluoromethyl)benzyl bromide. For more detailed information, researchers should consult the relevant safety data sheets and peer-reviewed literature.



